molecular formula C13H20O3 B7879115 3-(2,5-Dimethoxyphenyl)-3-pentanol

3-(2,5-Dimethoxyphenyl)-3-pentanol

Cat. No.: B7879115
M. Wt: 224.30 g/mol
InChI Key: WPKJCNINHIZQME-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted at the 3-position with a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-5-13(14,6-2)11-9-10(15-3)7-8-12(11)16-4/h7-9,14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKJCNINHIZQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dimethoxyphenyl)-3-pentanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pentanol backbone with a dimethoxy-substituted phenyl group. This structural configuration is believed to contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of methoxy groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antioxidant Activity

Several studies have demonstrated that compounds with similar phenolic structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and inhibit oxidative stress.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving caspase activation and modulation of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-745Apoptosis induction
PC-360Cell cycle arrest
WRL-6886Cytotoxicity

Anti-inflammatory Effects

Compounds similar to this compound have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be mediated through the suppression of NF-kB signaling pathways.

Case Studies

  • Study on Cytotoxic Effects : A study conducted by Arai et al. (2017) evaluated the cytotoxic effects of various substituted phenolic compounds on different cancer cell lines. The results indicated that this compound showed moderate cytotoxicity against MCF-7 cells with an IC50 value of 45 µM, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Mechanism : In a separate investigation, researchers assessed the anti-inflammatory properties of compounds containing methoxy groups. The findings revealed that such compounds could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituents on Phenyl Group Functional Group Molecular Formula (Inferred) Notable Properties
This compound 2,5-Dimethoxy Tertiary alcohol C₁₃H₂₀O₃ High lipophilicity due to methoxy groups
3-(3,4-Dimethylphenyl)-3-pentanol 3,4-Dimethyl Tertiary alcohol C₁₃H₂₀O Reduced polarity vs. methoxy analogs
2-(2,5-Dimethoxyphenyl)-2-propanol 2,5-Dimethoxy Secondary alcohol C₁₁H₁₆O₃ Shorter carbon chain may lower boiling point
3-(3-Fluoro-4-methoxyphenyl)-3-pentanol 3-Fluoro-4-methoxy Tertiary alcohol C₁₂H₁₇FO₃ Fluorine increases electronegativity, altering bioactivity

Key Findings :

  • Substituent Effects : Methoxy groups (electron-donating) enhance aromatic ring reactivity compared to methyl groups (electron-neutral) or halogens like fluorine (electron-withdrawing) .
  • Alcohol Position: Tertiary alcohols (e.g., 3-pentanol derivatives) exhibit greater steric hindrance and lower acidity than secondary alcohols (e.g., 2-propanol derivatives) .

Aliphatic Alcohols and Ketones

Table 2: Aliphatic Counterparts

Compound Name Functional Group CAS RN Molecular Formula Boiling Point/Solubility Trends
2-Methyl-3-pentanol Secondary alcohol 565-67-3 C₆H₁₄O Higher water solubility vs. aromatic analogs due to lack of bulky phenyl groups
3-Methyl-1-pentanol Primary alcohol 589-35-5 C₆H₁₄O Linear chain increases volatility
2-Methyl-3-pentanone Ketone 565-69-5 C₆H₁₂O Higher polarity than alcohols; prone to nucleophilic reactions

Key Findings :

  • Functional Group Impact: Ketones (e.g., 2-Methyl-3-pentanone) lack hydrogen-bonding capacity, reducing solubility in polar solvents compared to alcohols .
  • Branching Effects: Branched aliphatic alcohols (e.g., 3-Methyl-1-pentanol) exhibit lower melting points than aromatic derivatives due to reduced molecular symmetry .

Substituted Phenethylamines and Deuterated Compounds

  • 3-Methoxyphenethylamine : The methoxy group at the 3-position on the phenyl ring may influence receptor binding in neurological studies, though its primary amine group distinguishes it from alcohol derivatives .
  • Deuterated Phenols: Isotopic substitution (e.g., d₃ or d₄ labels) aids in metabolic tracking without altering chemical reactivity, a strategy less relevant to non-deuterated alcohols like this compound .

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